molecular formula C15H15NO4S B11481040 7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11481040
M. Wt: 305.4 g/mol
InChI Key: NMSWDUCNVXDUGI-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core fused with a phenyl ring substituted with hydroxy and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Substitution Reactions: The phenyl ring is introduced through a substitution reaction, where the hydroxy and methoxy groups are added using reagents like methanol and sodium hydroxide.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Heterocycles: Compounds with phenyl rings substituted with hydroxy and methoxy groups.

Uniqueness

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C15H15NO4S/c1-19-11-5-8(6-12(20-2)14(11)18)9-7-13(17)16-10-3-4-21-15(9)10/h3-6,9,18H,7H2,1-2H3,(H,16,17)

InChI Key

NMSWDUCNVXDUGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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